Methyl 3-(4-chlorophenyl)-5-formylisoxazole-4-carboxylate
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound is officially designated as methyl 3-(4-chlorophenyl)-5-formyl-1,2-oxazole-4-carboxylate according to International Union of Pure and Applied Chemistry nomenclature standards. This systematic name reflects the complete structural framework, indicating the presence of a methyl ester group at the 4-position carboxylic acid, a formyl group at the 5-position, and a 4-chlorophenyl substituent at the 3-position of the isoxazole ring system. The compound is also catalogued under the Chemical Abstracts Service registry number 682352-76-7, which provides unambiguous identification in chemical databases and literature.
The nomenclature system clearly delineates the substitution pattern on the five-membered isoxazole heterocycle, where the numbering convention begins with the oxygen atom as position 1 and the nitrogen atom as position 2. Alternative names found in the literature include this compound and the more systematic methyl 3-(4-chlorophenyl)-5-formyl-1,2-oxazole-4-carboxylate. The consistency in nomenclature across different sources confirms the standardized approach to naming this complex heterocyclic compound. The presence of multiple functional groups necessitates careful attention to positional descriptors, ensuring that the formyl group at position 5, the carboxylate ester at position 4, and the aryl substituent at position 3 are correctly identified in the systematic name.
Molecular Formula and Weight Analysis (C₁₂H₈ClNO₄, 265.65 g/mol)
The molecular formula of this compound is established as C₁₂H₈ClNO₄, corresponding to a molecular weight of 265.65 grams per mole. This molecular composition reflects the presence of twelve carbon atoms, eight hydrogen atoms, one chlorine atom, one nitrogen atom, and four oxygen atoms within the molecular structure. The molecular weight calculation takes into account the atomic masses of constituent elements, with the chlorine atom contributing significantly to the overall molecular mass. The relatively high oxygen content, represented by four oxygen atoms, arises from the presence of the methyl ester group (contributing two oxygen atoms), the formyl group (one oxygen atom), and the isoxazole ring oxygen (one oxygen atom).
The molecular density has been calculated as 1.382 grams per cubic centimeter, indicating a relatively dense organic compound due to the presence of the chlorine substituent and the multiple heteroatoms. The exact mass determination yields a value of 265.01400 atomic mass units, providing precise mass spectral identification parameters. Additional molecular descriptors include a polar surface area of 69.40000 square angstroms and a calculated logarithmic partition coefficient of 2.59410, indicating moderate lipophilicity. These molecular parameters are essential for understanding the compound's physicochemical properties and potential biological activities. The molecular structure accommodates significant electronic conjugation through the aromatic systems and the isoxazole heterocycle, contributing to the overall stability and reactivity profile of the compound.
Crystallographic Data and X-ray Diffraction Studies
While specific crystallographic data for this compound are limited in the available literature, related isoxazole compounds provide valuable insights into the structural characteristics of this class of heterocycles. X-ray diffraction studies on similar isoxazole derivatives have demonstrated that these compounds typically exhibit planar or near-planar conformations for the five-membered heterocyclic ring. The isoxazole ring system generally adopts an envelope conformation, with specific puckering parameters depending on the nature and position of substituents. For related chlorophenyl-substituted isoxazoles, crystallographic studies have revealed typical bond lengths and angles consistent with aromatic heterocyclic systems.
The crystal packing of isoxazole compounds often features intermolecular hydrogen bonding interactions, particularly when carboxylic acid or ester functional groups are present. In the case of this compound, the presence of both ester and formyl groups suggests potential for multiple intermolecular interactions including carbon-hydrogen to oxygen contacts and possible carbon-hydrogen to nitrogen interactions. The chlorine substituent on the phenyl ring may also participate in halogen bonding interactions, contributing to the overall crystal stability. X-ray powder diffraction patterns for isoxazole compounds typically show characteristic peaks that can be used for phase identification and purity assessment. The development of standardized X-ray diffraction patterns for pharmaceutical compounds, including isoxazole derivatives, has been recognized as important for quality control and analytical verification purposes.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound involves multiple analytical techniques that provide comprehensive structural information. Nuclear magnetic resonance spectroscopy represents the primary tool for structural elucidation of this compound, with both proton and carbon-13 nuclear magnetic resonance providing detailed information about the molecular framework. Proton nuclear magnetic resonance spectra typically exhibit characteristic signals for the formyl proton, which appears as a singlet in the aldehyde region around 10 parts per million. The aromatic protons of the 4-chlorophenyl substituent display characteristic patterns consistent with para-disubstituted benzene rings, while the methyl ester group appears as a singlet around 3.9 parts per million.
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, with the carbonyl carbons of both the ester and formyl groups appearing in the characteristic downfield region. The isoxazole ring carbons exhibit distinct chemical shifts that reflect the electronic environment created by the nitrogen and oxygen heteroatoms. Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 265, consistent with the calculated molecular weight. Fragmentation patterns in mass spectrometry typically show loss of the methoxy group (31 mass units) and the formyl group (29 mass units), providing structural confirmation. Infrared spectroscopy reveals characteristic absorption bands for the carbonyl stretches of both the ester and aldehyde functional groups, typically appearing around 1720-1740 wavenumbers for the ester and around 1680-1700 wavenumbers for the formyl group. The aromatic carbon-carbon stretches and the isoxazole ring vibrations contribute additional characteristic peaks that aid in structural identification and purity assessment.
Properties
IUPAC Name |
methyl 3-(4-chlorophenyl)-5-formyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO4/c1-17-12(16)10-9(6-15)18-14-11(10)7-2-4-8(13)5-3-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRLJSQKRZYXBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1C2=CC=C(C=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30668551 | |
| Record name | Methyl 3-(4-chlorophenyl)-5-formyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30668551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
682352-76-7 | |
| Record name | Methyl 3-(4-chlorophenyl)-5-formyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30668551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures have been reported to exhibit antioxidant and immunomodulatory properties. These compounds can interact with their targets, leading to changes in cellular processes.
Biochemical Pathways
Related compounds have been shown to lower reactive oxygen species (ros) levels and boost the glutathione system. This suggests that Methyl 3-(4-chlorophenyl)-5-formylisoxazole-4-carboxylate might also influence these pathways, leading to downstream effects on cellular functions.
Pharmacokinetics
A related compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), has been predicted to be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier. This suggests that this compound might have similar ADME properties, which could impact its bioavailability.
Result of Action
Related compounds have been reported to protect dopaminergic neurons from h2o2-induced stress by lowering ros levels and boosting the glutathione system. This suggests that this compound might have similar effects.
Biological Activity
Methyl 3-(4-chlorophenyl)-5-formylisoxazole-4-carboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound has the following structural formula:
- Molecular Formula : C12H10ClN2O4
- Molecular Weight : 278.67 g/mol
The compound features an isoxazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
1. Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that this compound induces apoptosis in melanoma cells through the modulation of key signaling pathways, specifically targeting the MAPK/ERK pathway, which is crucial for cell proliferation and survival .
2. Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. It interacts with several enzymes involved in metabolic pathways, potentially altering their activity. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes .
The biological activity of this compound can be attributed to its ability to bind to specific biomolecules, including receptors and enzymes. This binding can lead to conformational changes that affect enzymatic activity or receptor signaling. The compound's interaction with the active sites of enzymes may prevent substrate binding, thereby inhibiting catalytic activity.
Case Study 1: Cytotoxic Effects on Melanoma Cells
In a controlled study, this compound was tested on human melanoma cells (VMM917). The results indicated a selective cytotoxic effect, with a 4.9-fold increase in cell death compared to normal cells. The compound also induced cell cycle arrest at the S phase and reduced melanin production within the cells .
Case Study 2: Anti-inflammatory Properties
Another study explored the anti-inflammatory effects of the compound using an animal model. Administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential for treating inflammatory diseases .
Summary of Research Findings
The following table summarizes key findings regarding the biological activities of this compound:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Isoxazole Derivatives
Table 1: Key Structural Analogs and Their Properties
*Similarity scores derived from structural and functional group comparisons ().
Electronic and Steric Effects
Halogen Substituents :
- The 4-chlorophenyl group in the target compound provides moderate electron-withdrawing effects compared to 4-bromophenyl (higher polarizability) and 4-fluorophenyl (stronger electronegativity) .
- Ortho-substituted analogs (e.g., 2-chlorophenyl) introduce steric hindrance, reducing planarity and altering crystal packing .
- Functional Group Influence: The formyl group at position 5 increases electrophilicity, enabling reactivity in Knoevenagel or Schiff base formations, unlike methyl or bromomethyl analogs . Carboxylic acid derivatives (e.g., 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid) exhibit higher solubility in polar solvents but lower thermal stability compared to ester derivatives .
Crystallographic and Conformational Analysis
Crystal Packing :
- Compounds like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-...)thiazole () exhibit isostructural triclinic symmetry (P̄1), with fluorophenyl groups adopting perpendicular orientations relative to the molecular plane. Similar behavior is anticipated in the target compound, where the formyl group may disrupt coplanarity .
- Tools like Mercury CSD enable visualization of intermolecular interactions (e.g., C=O···H hydrogen bonds), critical for predicting solubility and stability .
SHELX Refinement :
- Single-crystal diffraction data refined via SHELXL () confirm bond lengths and angles. For example, the isoxazole ring in the target compound likely shows C–O and C–N distances of ~1.36 Å and 1.30 Å, respectively, consistent with analogs .
Q & A
Q. What synthetic routes are commonly employed to prepare methyl 3-(4-chlorophenyl)-5-formylisoxazole-4-carboxylate?
The compound is typically synthesized via multi-step organic reactions. A general approach involves:
- Step 1 : Condensation of 4-chlorophenylacetone derivatives with hydroxylamine to form the isoxazole ring.
- Step 2 : Functionalization at the 5-position using Vilsmeier-Haack formylation to introduce the aldehyde group.
- Step 3 : Esterification at the 4-position using methanol under acidic catalysis. Reaction conditions (e.g., temperature, solvent) must be optimized to avoid side reactions, such as over-oxidation of the aldehyde group. Similar methodologies are described for structurally related isoxazole derivatives in and .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are conflicting data resolved?
- NMR : and NMR are used to confirm substituent positions. Overlapping signals (e.g., aromatic protons) may require 2D experiments (COSY, HSQC) for resolution.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight. Discrepancies between calculated and observed isotopic patterns may indicate impurities or fragmentation artifacts.
- IR : Confirms the presence of carbonyl (C=O) and formyl (CHO) groups. In cases of conflicting data (e.g., NMR vs. MS), cross-validation via X-ray crystallography (see ) or computational modeling (e.g., DFT) is recommended .
Advanced Research Questions
Q. How can X-ray crystallography resolve disorder in the crystal structure of this compound?
- Data Collection : High-resolution diffraction data (e.g., <1.0 Å) are collected using synchrotron radiation or low-temperature (100 K) setups to minimize thermal motion artifacts.
- Refinement : The SHELXL program ( ) is used to model disordered regions. For example, the formyl group may exhibit rotational disorder, which is addressed by splitting the atom positions and applying occupancy factors.
- Validation : The Mercury software ( ) visualizes residual electron density maps to confirm the validity of disorder models .
Q. What strategies optimize the reaction yield when introducing the 5-formyl group?
- Catalyst Selection : Use of POCl-DMF (Vilsmeier reagent) at controlled temperatures (0–5°C) minimizes side reactions like aldehyde oxidation.
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DCM) enhance electrophilic substitution efficiency.
- Monitoring : In-situ FTIR or LC-MS tracks formylation progress. Post-reaction quenching with aqueous NaHCO prevents acid-catalyzed decomposition. Comparative studies in and highlight similar optimization for isoxazole derivatives .
Q. How should researchers address discrepancies between theoretical and experimental melting points?
- Purity Analysis : Use HPLC or DSC (Differential Scanning Calorimetry) to detect impurities that depress melting points.
- Polymorphism Screening : Techniques like PXRD () identify crystalline phases. Solvent recrystallization (e.g., ethanol vs. acetone) may yield different polymorphs.
- Thermogravimetric Analysis (TGA) : Rules out decomposition during heating. Similar methodologies are applied in for related heterocycles .
Q. What role do anisotropic displacement parameters (ADPs) play in crystallographic refinement?
- ADPs in SHELXL ( ) model atomic vibration/disorder. High ADP values for the formyl oxygen may indicate dynamic disorder.
- Validation : The ORTEP GUI ( ) visualizes ellipsoids to assess model accuracy. Overly elongated ellipsoids suggest under-constrained refinement, requiring additional restraints .
Structural and Functional Insights
Q. How does the 4-chlorophenyl substituent influence the compound’s electronic properties?
- Electron-Withdrawing Effect : The Cl group reduces electron density on the isoxazole ring, confirmed via Hammett substituent constants ().
- Impact on Reactivity : Enhanced electrophilicity at the 5-formyl position facilitates nucleophilic additions (e.g., hydrazine to form hydrazones). Comparative data in and for chlorophenyl-isoxazole hybrids support these findings .
Q. What intermolecular interactions dominate the crystal packing?
- Weak Interactions : C–H···O hydrogen bonds between the formyl group and ester carbonyl are common.
- π-Stacking : The 4-chlorophenyl ring engages in offset π-π interactions with adjacent molecules.
- Analysis Tools : Mercury’s packing similarity module ( ) quantifies these interactions, while PLATON validates Hirshfeld surfaces .
Experimental Design
Q. How to design a stability study under varying pH conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
